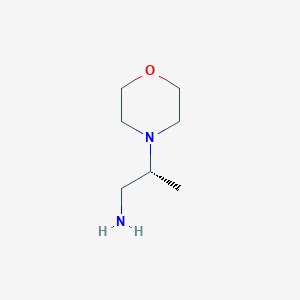

(2R)-2-(Morpholin-4-yl)propan-1-amine

Description

Contextualization of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. In synthetic organic chemistry, they are widely employed as:

Chiral Resolving Agents: They can be used to separate racemic mixtures of chiral acids by forming diastereomeric salts that can be separated by crystallization.

Chiral Building Blocks: Chiral amines are frequently incorporated into the synthesis of more complex molecules, including a significant portion of pharmaceuticals and agrochemicals. nih.govresearchgate.net

Precursors to Chiral Catalysts and Ligands: The nitrogen atom in chiral amines can coordinate with transition metals to form catalysts for asymmetric reactions, such as hydrogenation and oxidation. nih.govsigmaaldrich.com

Chiral Bases: They can be utilized in enantioselective deprotonation reactions. sigmaaldrich.com

The versatility of chiral amines makes them a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. nih.govsigmaaldrich.com

Stereochemical Importance in Pharmaceutical and Agrochemical Industries

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.netmhmedical.com The biological systems with which these molecules interact are themselves chiral, leading to often dramatically different effects between enantiomers. ntu.edu.sgwiley-vch.de For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause harmful side effects. ntu.edu.sgresearchgate.net A classic example is the drug propoxyphene, where one enantiomer is an analgesic and the other is an antitussive. ntu.edu.sg

This stereoselectivity has driven a significant shift towards the development of single-enantiomer drugs and agrochemicals to improve efficacy and safety. researchgate.netresearchgate.net Consequently, the demand for efficient methods to synthesize enantiomerically pure compounds is ever-increasing, highlighting the need for novel chiral building blocks and catalysts. researchgate.netresearchgate.net

Rationale for Investigating (2R)-2-(Morpholin-4-yl)propan-1-amine

The specific interest in this compound stems from its distinct structural characteristics and the potential applications that arise from them.

This compound possesses a unique combination of a primary amine, a stereogenic center, and a morpholine (B109124) ring. The morpholine moiety, a six-membered heterocycle containing both an oxygen and a nitrogen atom, can influence the molecule's reactivity and coordinating properties. The presence of the stereocenter at the C2 position, adjacent to the primary amine, is a key feature for its application in asymmetric synthesis.

Table 1: Physicochemical Properties of 2-(Morpholin-4-yl)propan-1-amine (Racemic)

| Property | Value |

| CAS Number | 1005-04-5 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Topological Polar Surface Area | 38.49 Ų |

| LogP | -0.3342 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Data sourced from chemical databases for the racemic mixture. chemscene.com

The structure of this compound suggests its potential utility as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. The primary amine group of this compound could be readily attached to a substrate, and the chiral center, along with the sterically demanding morpholine group, could effectively bias the approach of reagents.

Furthermore, this compound is a promising precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The primary amine can be functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups, leading to bidentate or tridentate ligands. The inherent chirality of the backbone would be crucial for inducing enantioselectivity in metal-catalyzed reactions.

A comprehensive review of the scientific literature reveals a significant gap in the research specifically focused on this compound. While there is extensive literature on the synthesis and application of chiral amines and morpholine derivatives in general, detailed studies on the synthesis, properties, and applications of this particular enantiomer are conspicuously absent. banglajol.infonih.govsemanticscholar.org This lack of specific research presents a clear opportunity for further investigation. The synthesis of this and other chiral morpholines has been a subject of interest, but the specific utility of this compound remains largely unexplored. banglajol.infonih.govacs.org

The current body of knowledge lacks detailed experimental data on its efficacy as a chiral auxiliary in various asymmetric reactions or as a precursor for chiral ligands. This gap underscores the novelty of this compound and the potential for original research to uncover its synthetic utility. Future studies could focus on developing efficient synthetic routes to this compound and systematically evaluating its performance in asymmetric transformations.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-morpholin-4-ylpropan-1-amine |

InChI |

InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |

InChI Key |

PKTHUBCDDJVKKA-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CN)N1CCOCC1 |

Canonical SMILES |

CC(CN)N1CCOCC1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2r 2 Morpholin 4 Yl Propan 1 Amine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds like (2R)-2-(Morpholin-4-yl)propan-1-amine. These strategies create the desired stereocenter in a controlled manner, avoiding the need for classical resolution of racemic mixtures. Key approaches include the stereoselective reduction of prochiral precursors and the direct asymmetric installation of the amine group.

Enantioselective Reduction Methodologies

Enantioselective reduction involves the conversion of a prochiral functional group, such as a ketone, imine, or nitrile, into a chiral amine or alcohol using a chiral catalyst or a substrate-bound chiral director.

Chiral Catalyst-Mediated Reductions of Precursors

This approach relies on a chiral catalyst to differentiate between the two faces of a prochiral precursor, leading to the preferential formation of one enantiomer. Two viable precursors for this compound are 2-morpholinopropanenitrile and 1-morpholinopropan-2-one.

Asymmetric Hydrogenation of a Ketone Precursor: The asymmetric hydrogenation of the ketone precursor, 1-morpholinopropan-2-one, is a highly effective strategy. Chiral ruthenium (Ru) and rhodium (Rh) complexes, featuring diphosphine and diamine ligands, are renowned for their high efficiency and enantioselectivity in reducing ketones to chiral alcohols. acs.orgnih.gov Similarly, catalysts like RuCl₂[(S)-BINAP][(S,S)-DPEN] can hydrogenate amino ketones with exceptional stereocontrol. acs.org The resulting (R)-2-(morpholin-4-yl)propan-1-ol can then be converted to the target amine. Alternatively, direct reductive amination of the ketone using a chiral catalyst system can also be employed.

Asymmetric Hydrogenation of a Nitrile Precursor: The direct asymmetric hydrogenation of 2-morpholinopropanenitrile offers a more atom-economical route. The nitrile group can be reduced to a primary amine. libretexts.org Chiral rhodium complexes with sophisticated phosphine (B1218219) ligands, such as f-spiroPhos, have demonstrated exceptional enantioselectivity (up to 99.9% ee) in the hydrogenation of α,β-unsaturated nitriles, establishing a chiral center adjacent to the nitrile. nih.govacs.org Subsequent reduction of the nitrile group would yield the target amine. While direct asymmetric hydrogenation of saturated α-substituted nitriles is challenging, developments in catalyst design are expanding the scope of this transformation.

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 1-morpholinopropan-2-one | RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | (R)-2-(morpholin-4-yl)propan-1-ol | >98% | acs.orgnih.gov |

| 2-morpholinopropanenitrile | Rh-(R,R)-f-spiroPhos | (R)-2-morpholinopropanenitrile | >99% (on analogous substrates) | nih.govacs.org |

Substrate-Controlled Stereoselective Reductions

In this strategy, a chiral auxiliary is temporarily attached to the substrate molecule. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reduction reaction, after which the auxiliary is removed. Evans-type oxazolidinone auxiliaries are widely used for this purpose. wikipedia.orgsantiago-lab.com

A plausible synthetic sequence begins with the coupling of 2-morpholinopropanoic acid with a chiral Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. The stereocenter of the auxiliary creates a sterically defined environment. If this intermediate is converted to an α-keto-imide, its reduction with a standard achiral reducing agent like sodium borohydride (B1222165) would proceed with high diastereoselectivity, controlled by the auxiliary. The hydride attacks the carbonyl from the less sterically hindered face, as directed by the substituent on the oxazolidinone ring. Finally, reductive cleavage of the auxiliary would yield the desired this compound. The efficiency of this cleavage can be high, and various methods exist to remove the auxiliary to furnish the primary amine. santiago-lab.combohrium.com

| Chiral Auxiliary | Reaction Sequence | Key Intermediate | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 1. Coupling with 2-morpholinopropanoic acid 2. Conversion to α-keto-imide 3. Diastereoselective reduction | (R)-N-((R)-2-hydroxy-1-(morpholino)propyl)oxazolidinone | >95:5 | wikipedia.orgacs.org |

Asymmetric Amination Techniques

These methods directly introduce the amine functionality to create the chiral center. This can be achieved through biocatalysis or transition metal-catalyzed reactions on specifically designed precursors.

Direct Chiral Amination Strategies

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), offers a green and highly selective method for the synthesis of chiral amines. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone.

For the synthesis of this compound, the ketone precursor 1-morpholinopropan-2-one would be the substrate. An (R)-selective ω-transaminase would convert this ketone directly into the desired (R)-amine with typically excellent enantiomeric excess (>99% ee). nih.gov The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., pyruvate (B1213749) when using alanine) in a coupled enzymatic system. nih.gov Protein engineering has greatly expanded the substrate scope and stability of transaminases, making them suitable for a wide range of ketones. researchgate.net

| Substrate | Biocatalyst | Amine Donor | Product | Conversion / Enantiomeric Excess (ee) | Reference |

| 1-morpholinopropan-2-one | (R)-selective ω-Transaminase (e.g., ATA-117) | Isopropylamine | This compound | >95% / >99% | diva-portal.orgresearchgate.net |

Palladium-Catalyzed Asymmetric Allylic Amination Precursors

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful tool for forming C-N bonds enantioselectively. acs.orglookchem.com This method can be adapted to synthesize precursors that are subsequently converted to the target amine.

A potential route starts with a simple allylic alcohol, which is first converted to an allylic carbonate. This substrate can then undergo an asymmetric allylic amination using a palladium catalyst with a chiral ligand (e.g., Trost ligand or a pyridine-phosphine ligand) and an appropriate nitrogen source. lookchem.com Using ammonia (B1221849) or a protected ammonia equivalent as the nucleophile would install the primary amine. For instance, it has been shown that aqueous ammonia can be used directly in Pd-catalyzed AAA to furnish primary allylic amines. An asymmetric variant of this reaction has been demonstrated, achieving high enantioselectivity.

The resulting chiral allylic amine precursor can then be converted to this compound. This would typically involve a two-step sequence:

Hydroboration-Oxidation: This reaction would convert the alkene of the allylic amine into a primary alcohol with anti-Markovnikov regioselectivity.

Functional Group Manipulation: The resulting amino alcohol would then be N-alkylated with a suitable reagent, such as bis(2-chloroethyl) ether under basic conditions, to form the morpholine (B109124) ring and yield the final product.

| Allylic Precursor | Catalyst/Ligand | Nucleophile | Intermediate Product | Enantiomeric Excess (ee) | Reference |

| 1-Buten-3-yl carbonate | [Pd₂(dba)₃]/Chiral Ligand | NH₃ (aq) | (R)-But-3-en-2-amine | 85-95% | acs.orglookchem.com |

Stereoselective Alkylation and Substitution Reactions

Stereoselective reactions are pivotal in asymmetric synthesis, aiming to produce a single stereoisomer from a prochiral substrate. For the synthesis of this compound, methods involving the diastereoselective alkylation of chiral auxiliaries and nucleophilic substitution reactions with chiral induction are particularly relevant.

This strategy involves temporarily attaching a chiral auxiliary to a substrate to guide the stereochemical outcome of a subsequent reaction. osi.lvresearchgate.net After the desired stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product. The effectiveness of this method relies on the auxiliary's ability to create a sterically hindered environment, forcing the incoming group to attack from a specific face. sci-hub.se

A plausible synthetic route for this compound using this approach would start with a morpholine-containing acetic acid derivative. This precursor would be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. researchgate.netnih.gov The resulting adduct, now possessing a chiral director, would undergo deprotonation to form a chiral enolate. This enolate's subsequent reaction with an electrophilic methyl source (e.g., methyl iodide) would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step involves the cleavage of the auxiliary to release the desired this compound.

Table 1: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Key Features | Typical Cleavage Conditions |

|---|---|---|

| Evans Oxazolidinones | Highly predictable stereocontrol, crystalline intermediates. researchgate.net | Acidic or basic hydrolysis, reductive cleavage (e.g., LiAlH₄). researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Readily available, forms crystalline amides, high diastereoselectivity. nih.gov | Acidic hydrolysis. nih.gov |

Nucleophilic substitution reactions can be rendered stereoselective by employing chiral catalysts or substrates that induce asymmetry. This approach avoids the need to install and remove a chiral auxiliary. For the synthesis of this compound, this could involve the reaction of morpholine with a chiral propylene (B89431) oxide derivative or a catalyzed reaction that sets the stereocenter.

One potential strategy is the enantioconvergent substitution reaction. nih.gov In this type of reaction, a racemic starting material, such as a racemic α-halo amine precursor, is reacted with a nucleophile in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, selectively activates one enantiomer of the starting material or controls the stereochemistry of the substitution, leading to a single enantiomer of the product. nih.govchemrxiv.org For instance, a chiral nickel/diamine catalyst could be employed to couple an appropriate racemic electrophile with a nitrogen source, stereoselectively forming the C-N bond. nih.gov

Another approach involves the asymmetric hydrogenation of a suitable prochiral enamine precursor. Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules with high efficiency. semanticscholar.orgnih.gov A 2-morpholinopropenamine could be hydrogenated using a chiral rhodium or iridium catalyst to yield this compound with high enantiomeric excess. semanticscholar.orgrsc.org

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is a classical yet widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties, their direct separation is challenging. libretexts.org Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.orglibretexts.org

For racemic amines like 2-(Morpholin-4-yl)propan-1-amine, the most common resolution method is the formation of diastereomeric salts by reacting the racemic base with an enantiomerically pure chiral acid. libretexts.orgresearchgate.net The two resulting diastereomeric salts, (R-amine•R-acid) and (S-amine•R-acid), exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgpbworks.com

The process involves several key steps:

Reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form diastereomeric salts.

Fractional crystallization to separate the salts based on their solubility differences.

Isolation of the desired diastereomeric salt.

Liberation of the enantiomerically pure amine from the salt, typically by treatment with a base. libretexts.org

The success of a diastereomeric salt resolution heavily depends on the choice of the chiral resolving agent. ulisboa.pt The ideal agent should form well-defined, crystalline salts with the racemic compound, and the resulting diastereomers should have a significant difference in solubility in a chosen solvent. researchgate.net The selection is often empirical, and several agents may be screened to find the optimal one.

For resolving a basic compound like this compound, a variety of chiral acids are commonly used.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

|---|---|---|

| (+)-Tartaric acid | Chiral Dicarboxylic Acid | Readily available, inexpensive, forms crystalline salts with many amines. libretexts.orgpbworks.com |

| (-)-Mandelic acid | Chiral α-Hydroxy Acid | Effective for a wide range of amines, provides different steric interactions. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid, forms stable salts, useful for weakly basic amines. libretexts.orglibretexts.org |

| (-)-Malic acid | Chiral Dicarboxylic Acid | Another naturally derived and accessible resolving agent. libretexts.org |

Achieving high enantiomeric purity through crystallization requires careful optimization of several parameters. The goal is to maximize the recovery of the desired diastereomeric salt while minimizing the contamination from the more soluble diastereomer.

Key parameters for optimization include:

Solvent: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts. beilstein-journals.org A good solvent system will maximize the solubility difference between the two diastereomers. Often, a mixture of solvents is used to fine-tune solubility.

Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile can improve the selectivity of the crystallization process.

Concentration: The concentration of the diastereomeric salts in the solution influences the supersaturation level, which is the driving force for crystallization. ulisboa.pt

Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent can impact the yield and purity of the resolved product. Ratios other than 1:1 are sometimes employed to optimize the separation. ulisboa.pt

The purity of the crystallized salt is often monitored by measuring its optical rotation. The recrystallization process is repeated until a constant rotation value is achieved, indicating that the salt is diastereomerically pure. libretexts.org

Enzymatic Resolution Strategies

Enzymatic resolution has become an increasingly popular method for producing enantiopure chiral amines due to its high selectivity, mild reaction conditions, and environmentally friendly nature.

Lipase-mediated kinetic resolution is a robust and widely used enzymatic method for separating racemic mixtures of chiral amines. This technique relies on the enantioselective acylation of one enantiomer by a lipase (B570770), leaving the other enantiomer unreacted and thus allowing for their separation. For the production of this compound, a racemic mixture of 2-(morpholin-4-yl)propan-1-amine is subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CALB). The lipase preferentially catalyzes the acylation of the (S)-enantiomer, which can then be separated from the desired, unreacted this compound.

The efficiency of this resolution is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and temperature. For example, using isopropyl acetate (B1210297) as the acylating agent in combination with CALB has proven effective. organic-chemistry.org The success of the resolution is measured by the enantiomeric excess (e.e.) of the product, with values often exceeding 99% under optimized conditions. nih.govmdpi.com

Table 1: Key Parameters in Lipase-Mediated Kinetic Resolution

| Parameter | Example | Influence on Resolution |

|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Determines the enantioselectivity and rate of the reaction. |

| Acyl Donor | Isopropyl acetate, Ethyl acetate | Provides the acyl group for the enzymatic reaction. |

| Solvent | Toluene, Methyl tert-butyl ether (MTBE) | Affects enzyme activity, stability, and substrate solubility. |

| Temperature | 30-50°C | Influences the reaction kinetics and the stability of the enzyme. |

Dynamic kinetic resolution (DKR) represents a significant advancement over traditional kinetic resolution by offering a theoretical yield of 100% for the desired enantiomer. researchgate.net This is achieved by combining the enzymatic resolution with an in-situ racemization of the undesired enantiomer, which continuously replenishes the substrate for the enzyme.

In the context of synthesizing this compound, an amidase-catalyzed DKR would involve the selective hydrolysis of the N-acyl derivative of the (R)-enantiomer. Concurrently, a racemization catalyst, often a metal complex such as those based on ruthenium or palladium, would convert the remaining (S)-N-acyl enantiomer back into the racemic mixture. organic-chemistry.orgresearchgate.netorganic-chemistry.org This continuous cycle allows for the complete conversion of the starting material to the desired (R)-amine. The compatibility of the racemization catalyst with the enzyme is a critical factor for the success of this process. researchgate.net

Chromatographic Chiral Separation Methods

Chromatographic techniques are essential for both the analysis and large-scale purification of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for obtaining highly pure this compound.

Preparative chiral HPLC is a well-established and reliable method for isolating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of a racemic compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are commonly used for this purpose. mdpi.com

The separation is optimized by carefully selecting the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net For basic compounds like amines, the addition of a small amount of an amine additive, such as diethylamine (B46881), is often necessary to improve peak shape and resolution. chromatographyonline.com

Table 2: Typical Parameters for Preparative Chiral HPLC

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | Optimized for column dimensions and desired separation time |

| Detection | UV spectrophotometry |

Supercritical fluid chromatography (SFC) has emerged as a "green" and highly efficient alternative to HPLC for chiral separations. selvita.com SFC employs a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. This results in faster separations and significantly less organic solvent consumption compared to HPLC. tandfonline.com

For the isolation of this compound, SFC is used with a chiral stationary phase, often a polysaccharide-based one. wiley.com The mobile phase consists of supercritical CO2 mixed with a polar co-solvent, such as methanol, and a basic additive to ensure good peak shape and resolution for the amine. chromatographyonline.comresearchgate.net SFC is particularly advantageous for preparative scale separations due to its speed and reduced environmental impact. nih.govselvita.com

Flow Chemistry Approaches for Scalable Synthesis of this compound

Flow chemistry, or continuous manufacturing, offers numerous benefits for the large-scale synthesis of pharmaceutical intermediates, including enhanced safety, improved process control, and greater scalability compared to traditional batch processes. nih.gov

The synthesis of this compound can be effectively translated into a continuous flow process. For instance, a prochiral ketone can be asymmetrically aminated in a packed-bed reactor containing an immobilized transaminase enzyme. acs.orgrsc.org This setup allows for the continuous production of the chiral amine with high enantioselectivity. The use of immobilized enzymes is particularly advantageous in flow systems as it facilitates catalyst recovery and reuse. nih.gov Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and purities. acs.org This approach represents a modern and efficient strategy for the industrial production of enantiomerically pure amines like this compound.

Analysis of this compound Reveals Research Gap in Stereochemical Investigations

A thorough review of scientific literature reveals a significant gap in the detailed stereochemical analysis of the chemical compound this compound. Despite the importance of understanding the three-dimensional arrangement of atoms in chiral molecules for various scientific applications, specific research data on the chiroptical spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography of this particular compound is not publicly available.

The determination of enantiomeric excess and absolute configuration is fundamental in stereochemistry. Techniques such as Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) are powerful tools for investigating chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the molecular asymmetry of a compound. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. While these techniques are standard in stereochemical analysis, no published studies were found that apply them to this compound.

Similarly, advanced NMR methods are instrumental in elucidating the stereochemistry of chiral compounds. Chiral Auxiliary NMR Spectroscopy involves the derivatization of the enantiomeric mixture with a chiral auxiliary to form diastereomers, which can then be distinguished by NMR. Chiral Shift Reagent Studies in NMR utilize chiral lanthanide complexes to induce chemical shift differences between enantiomers, allowing for their differentiation and quantification. A comprehensive search of the literature did not yield any specific applications of these advanced NMR techniques for the stereochemical assignment of this compound.

Furthermore, X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms can be determined. Despite its power, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Stereochemical Investigations and Absolute Configuration Determination of 2r 2 Morpholin 4 Yl Propan 1 Amine

X-ray Crystallography for Absolute Configuration Elucidation

Derivatization for Crystalline Structures

One of the most definitive methods for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. purechemistry.orgspringernature.comnih.gov However, a significant challenge in this process is obtaining a single crystal of sufficient quality. For many chiral amines, which may be oils or liquids at room temperature or may not readily form well-ordered crystals, derivatization is a crucial step. wikipedia.org This process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a diastereomeric derivative that is more likely to crystallize.

The primary goals of derivatization in this context are:

To introduce functionalities that promote crystallization through strong intermolecular interactions like hydrogen bonding or pi-stacking.

To create a rigid molecular framework that reduces conformational flexibility, aiding in the formation of a well-defined crystal lattice.

To potentially introduce a heavy atom, which is advantageous for the application of anomalous dispersion techniques, as will be discussed in the subsequent section.

A variety of chiral derivatizing agents are available for primary amines. acs.org These agents are themselves enantiomerically pure and react with the chiral amine to form a mixture of diastereomers. For instance, reacting (2R)-2-(Morpholin-4-yl)propan-1-amine with an enantiomerically pure chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), would yield a diastereomeric amide. wikipedia.org The choice of the derivatizing agent is critical and is often guided by the chemical properties of the amine and the desired characteristics of the resulting derivative.

Illustrative Derivatization Reactions for Crystallization

| Chiral Derivatizing Agent (CDA) | Functional Group of CDA | Resulting Derivative with this compound | Purpose of Derivatization |

| (S)-Mosher's acid chloride | Acid Chloride | Diastereomeric Amide | Introduction of a rigid aromatic group and fluorine atoms. |

| 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) | Activated Aryl Halide | Diastereomeric Dinitrophenyl (DNP) derivative | Introduction of chromophores and groups capable of strong intermolecular interactions. |

| (1S)-(-)-Camphanic chloride | Acid Chloride | Diastereomeric Amide | Formation of a rigid, bicyclic derivative known to crystallize well. |

Once a suitable crystalline derivative is obtained, its structure can be determined by X-ray diffraction. The known absolute configuration of the chiral derivatizing agent acts as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the original amine. sci-hub.se

Anomalous Dispersion (SAD/MAD) Techniques

Anomalous dispersion, also known as resonant scattering, is a phenomenon that occurs when the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal. mit.eduias.ac.in This effect can be powerfully exploited to determine the absolute configuration of a chiral molecule without the need for a chiral internal reference, provided the crystal contains at least one atom that exhibits a significant anomalous scattering signal. mit.edu The two primary techniques that utilize this effect are Single-Wavelength Anomalous Dispersion (SAD) and Multi-Wavelength Anomalous Dispersion (MAD).

Single-Wavelength Anomalous Dispersion (SAD)

In the SAD method, X-ray diffraction data is collected at a single wavelength that is specifically chosen to maximize the anomalous scattering from one or more atoms in the crystal structure. wikipedia.org This technique is particularly effective when the molecule contains heavier atoms (e.g., sulfur, chlorine, bromine, or metals). The anomalous scattering causes a breakdown of Friedel's Law, which states that the intensities of the diffraction spots from the (h,k,l) and (-h,-k,-l) planes of a crystal are equal. The differences in these intensities, known as Bijvoet differences, are directly related to the absolute configuration of the molecule. ias.ac.in

For a derivative of this compound, a SAD experiment would be most successful if the derivatizing agent introduced a heavier atom. For example, a derivative containing a bromine atom would provide a strong anomalous signal. The Flack parameter, a value refined during the crystallographic analysis, is a key indicator of the absolute configuration. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is present in the crystal. mit.edu

Multi-Wavelength Anomalous Dispersion (MAD)

The MAD technique is an even more powerful method for determining both the phase information (crucial for solving the crystal structure) and the absolute configuration. wikipedia.org In a MAD experiment, diffraction data are collected at multiple wavelengths around the absorption edge of an anomalous scatterer. oup.com This allows for a more precise determination of the real and imaginary components of the anomalous scattering factor, leading to a more robust determination of the absolute configuration.

While highly effective, MAD experiments are more complex to perform as they require a tunable X-ray source, typically a synchrotron. wikipedia.org For small molecules like derivatives of this compound, SAD is often sufficient for determining the absolute configuration, especially when good quality crystals are available.

Illustrative Data for Anomalous Dispersion Analysis

| Technique | Wavelength(s) (Å) | Anomalous Scatterer | Key Observable | Flack Parameter (Hypothetical) | Conclusion |

| SAD | 1.5418 (Cu Kα) | Sulfur (from a derivatizing agent) | Bijvoet differences | 0.05(3) | The absolute configuration is correctly assigned as (2R). |

| MAD | 0.9791, 0.9793, 0.9200 | Selenium (from a selenomethionine derivative) | Wavelength-dependent changes in intensity | Not applicable (directly solves phase and configuration) | Unambiguous determination of the (2R) configuration. |

Reactivity and Derivatization Chemistry of 2r 2 Morpholin 4 Yl Propan 1 Amine

Amine Group Transformations

The primary amine group in (2R)-2-(Morpholin-4-yl)propan-1-amine is a key site for a variety of chemical modifications, including acylation, sulfonylation, and reactions with carbonyl compounds to form imines, which can be further reduced.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the properties of the parent amine.

Acylation Reactions:

Acylation of the primary amine introduces an acyl group, which can influence the compound's biological activity and physicochemical properties. For instance, the reaction with acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base affords N-((2R)-2-(morpholin-4-yl)propyl)acetamide.

A general representation of the acylation reaction is as follows:

This compound + R-CO-Cl → N-((2R)-2-(morpholin-4-yl)propyl)R-carboxamide + HCl

| Acylating Agent | Product |

| Acetyl chloride | N-((2R)-2-morpholin-4-ylpropyl)acetamide |

| Benzoyl chloride | N-((2R)-2-morpholin-4-ylpropyl)benzamide |

Sulfonylation Reactions:

Sulfonamides are an important class of compounds in medicinal chemistry. The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding N-substituted sulfonamides. For example, reaction with methanesulfonyl chloride gives N-[(2R)-2-morpholin-4-ylpropyl]methanesulfonamide. nih.gov

A general representation of the sulfonylation reaction is:

This compound + R-SO₂-Cl → N-((2R)-2-(morpholin-4-yl)propyl)-R-sulfonamide + HCl

| Sulfonylating Agent | Product |

| Methanesulfonyl chloride | N-[(2R)-2-morpholin-4-ylpropyl]methanesulfonamide nih.gov |

| p-Toluenesulfonyl chloride | N-((2R)-2-(morpholin-4-yl)propyl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | N-(1-morpholin-4-ylpropyl)benzenesulfonamide nih.gov |

Imine and Enamine Formation

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The resulting imine can be isolated or used in situ for further transformations.

The reaction of this compound with an aldehyde or ketone proceeds as follows:

This compound + R'R''C=O ⇌ (2R)-N-(R'R''C)-2-(morpholin-4-yl)propan-1-imine + H₂O

The formation of enamines occurs when a secondary amine reacts with an aldehyde or ketone. Since this compound is a primary amine, it will form imines rather than enamines upon reaction with carbonyl compounds.

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. mdpi.com It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in the same reaction vessel to the corresponding amine. mdpi.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can occur with direct alkylation of amines. chemicalbook.com

This compound can be used as the amine component in reductive amination reactions with various aldehydes and ketones. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. chemicalbook.comnih.gov

A general scheme for the reductive amination is:

This compound + R'R''C=O + [Reducing Agent] → N-(R'R''CH)-(2R)-2-(morpholin-4-yl)propan-1-amine

| Carbonyl Compound | Reducing Agent | Product |

| Benzaldehyde | NaBH₃CN | N-benzyl-(2R)-2-(morpholin-4-yl)propan-1-amine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-(2R)-2-(morpholin-4-yl)propan-1-amine |

Morpholine (B109124) Ring Reactivity

The morpholine ring in this compound is generally stable. However, the nitrogen atom of the morpholine is a tertiary amine and can undergo certain reactions, although its reactivity is influenced by the steric hindrance imposed by the adjacent propyl group.

Ring Opening Reactions under Specific Conditions

The morpholine ring is a saturated heterocycle and is generally resistant to ring-opening reactions under standard conditions. However, under forcing conditions or after activation of the morpholine nitrogen, ring cleavage can occur. For instance, visible light-promoted oxidative cleavage of the C-C bond in N-phenylmorpholine has been reported to yield 2-(N-phenylformamido)ethyl formate, demonstrating a potential pathway for morpholine ring opening under specific oxidative conditions. google.com While this has not been specifically documented for this compound, it suggests that under oxidative stress, the morpholine ring is not entirely inert.

N-Substitution Reactions on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a tertiary amine and can act as a nucleophile, although it is less reactive than the primary exocyclic amine due to steric hindrance. It can undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. cdnsciencepub.com For example, reaction with methyl iodide would yield the corresponding N-methylmorpholinium iodide salt. cdnsciencepub.com The quaternization of substituted morpholines has been studied, and the stereochemistry of this reaction is influenced by the substituents on the ring. cdnsciencepub.com

The N-alkylation of the morpholine nitrogen can also be achieved with alcohols over a CuO–NiO/γ–Al₂O₃ catalyst at elevated temperatures. researchgate.net This method provides a route to N-alkylated morpholine derivatives. researchgate.net

Chiral Center Modulations

Modulation of the chiral center at the C2 position of this compound involves processes that can either invert the stereocenter (epimerization) or transform the substituents at this center in a stereochemically controlled manner.

Epimerization Studies under Various Conditions

Epimerization is the process by which one epimer is converted into its diastereomeric counterpart. In the case of an enantiopure compound like this compound, this process is termed racemization, leading to the formation of its (2S)-enantiomer and resulting in a racemic mixture. This transformation requires the temporary removal of stereochemical information at the chiral center.

The key to this process is the abstraction of the proton from the chiral carbon (C2). This deprotonation event forms a transient, planar, and achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers.

The acidity of the proton at C2 is very low, meaning that this carbon is not prone to deprotonation under mild conditions. Therefore, the stereocenter of this compound is expected to be configurationally stable under standard laboratory conditions, such as chromatography, mild heating, or in the presence of weak acids or bases. Epimerization would necessitate significantly more forceful conditions, typically involving strong bases capable of abstracting a non-activated C-H proton.

Studies on analogous chiral amines have shown that racemization can be induced under specific conditions. rsc.orggoogle.com For instance, treatment with strong bases like alkali metal hydroxides in aprotic polar solvents (e.g., potassium hydroxide (B78521) in dimethyl sulfoxide) or organometallic bases (e.g., n-butyllithium) at elevated temperatures could facilitate the formation of the required carbanion intermediate. google.com Another potential route for racemization involves catalytic methods, such as reversible hydrogenation/dehydrogenation cycles using metal catalysts like ruthenium or palladium, which can interconvert the chiral amine and a non-chiral imine intermediate. researchgate.net

The hypothetical effect of various basic conditions on the stereochemical integrity of this compound is outlined in the table below.

| Condition | Base | Solvent | Temperature | Expected Outcome |

|---|---|---|---|---|

| Mild | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 25°C | No Epimerization (Configuration Retained) |

| Moderate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 80°C | Negligible to Slow Epimerization |

| Forcing | Potassium tert-Butoxide (t-BuOK) | Dimethyl Sulfoxide (DMSO) | 100°C | Significant Epimerization/Racemization |

| Strongly Basic | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 0°C to 25°C | Probable Epimerization/Racemization |

Stereospecific Transformations at the Chiral Carbon

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. Such reactions at the C2 center of this compound would involve the substitution of one of the existing groups (H, methyl, aminomethyl, or morpholinyl) while maintaining or predictably altering the stereochemical configuration.

Direct substitution at the chiral carbon is challenging due to the lack of a suitable leaving group. The C-H and C-C bonds are non-reactive, and the C-N bond of the morpholine ring is strong. Therefore, stereospecific transformations would likely require a two-step process: activation of a group, followed by substitution.

A hypothetical pathway could involve the primary amine. For example, the aminomethyl group (-CH₂NH₂) could be chemically modified into a group suitable for nucleophilic substitution, such as a tosylate (-CH₂OTs) or a halide (-CH₂Br), after appropriate protection of the morpholine nitrogen. However, this modifies the substituent next to the chiral center, rather than a group directly attached to it, and thus does not constitute a transformation at the chiral carbon itself.

More relevant are modern synthetic methods that enable the functionalization of C-H bonds or C-N bonds. For instance, recent advances in palladium-catalyzed cross-coupling have demonstrated that enantioenriched α-stannylated nitrogen-containing compounds can undergo stereospecific arylation and acylation with net retention of configuration. nih.gov In this scenario, the C-H bond at the chiral center would first be converted into a C-Sn bond. This organotin intermediate could then react with various electrophiles to form new C-C bonds stereospecifically.

Applying this logic to this compound, a potential stereospecific transformation is outlined below:

Activation Step: Stereoretentive conversion of the C-H bond at the C2 position to a C-metal bond (e.g., C-SnR₃ or C-B(OR)₂). This is a challenging but precedented step for carbons alpha to a nitrogen atom.

Coupling Step: A palladium-catalyzed cross-coupling reaction with an aryl halide (e.g., bromobenzene) or an acid chloride. This step would proceed with retention of configuration, transferring the stereochemical information from the starting material to the product.

The table below illustrates a hypothetical stereospecific cross-coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Stereochemical Outcome |

|---|---|---|---|---|

| This compound (activated at C2) | Aryl Halide (Ar-X) | Pd Catalyst, Ligand | (2R)-2-Aryl-2-(morpholin-4-yl)propan-1-amine | Retention of Configuration |

| This compound (activated at C2) | Vinyl Halide (R-CH=CH-X) | Pd Catalyst, Ligand | (2R)-2-(Morpholin-4-yl)-2-vinylpropan-1-amine | Retention of Configuration |

These transformations highlight that while the chiral center is generally stable, it is theoretically possible to achieve its modulation through carefully selected modern synthetic methods that proceed via stereochemically defined intermediates.

Applications of 2r 2 Morpholin 4 Yl Propan 1 Amine in Asymmetric Catalysis

Role as a Chiral Ligand Precursor

The primary amine group of (2R)-2-(Morpholin-4-yl)propan-1-amine serves as a key functional handle for its incorporation into more complex molecular architectures, enabling its use as a precursor for chiral ligands in asymmetric metal catalysis.

Synthesis of Metal-Amine Complexes for Asymmetric Induction

While specific research detailing the synthesis of metal-amine complexes directly from this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule are highly conducive to coordination with a variety of transition metals. The primary amine and the nitrogen atom of the morpholine (B109124) ring can act as bidentate N,N-ligands. Modification of the primary amine, for instance, through imine formation or amidation followed by coordination, can lead to the formation of stable chiral metal complexes with metals such as rhodium, iridium, and ruthenium. These complexes are instrumental in asymmetric transfer hydrogenation and other enantioselective transformations. The "R" configuration of the chiral center in the ligand is crucial for creating a specific chiral environment around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Evaluation of Ligand Scaffolds Derived from this compound

The evaluation of ligand scaffolds derived from this compound would involve systematically modifying its structure to fine-tune the steric and electronic properties of the resulting metal complexes. For example, the introduction of bulky substituents on the amine or morpholine nitrogen could create a more defined chiral pocket, potentially leading to higher enantioselectivity in catalytic reactions. The inherent flexibility of the propanamine backbone allows for the synthesis of a variety of ligand architectures, including bidentate, tridentate, and tetradentate ligands. The effectiveness of these ligand scaffolds would be assessed by their performance in benchmark asymmetric reactions, with key metrics being enantiomeric excess (ee), diastereomeric ratio (dr), and catalyst turnover number (TON) and turnover frequency (TOF).

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. The structural features of this compound make it an attractive scaffold for the design of novel organocatalysts.

Design and Synthesis of Organocatalysts Based on this compound

The design of organocatalysts based on this compound leverages its primary amine functionality. This amine can be converted into a secondary amine, a thiourea (B124793), a squaramide, or other functional groups known to be effective in organocatalysis. For instance, reaction with an isothiocyanate could yield a chiral thiourea catalyst, capable of activating substrates through hydrogen bonding. The morpholine unit can influence the catalyst's solubility and conformational rigidity, which are critical factors for its catalytic activity and selectivity. The synthesis of such catalysts is often straightforward, starting from the commercially available chiral amine.

Enantioselective Michael Additions and Aldol (B89426) Reactions

While direct applications of organocatalysts derived from this compound in Michael additions and aldol reactions are not extensively reported, related morpholine-containing structures have shown promise. For example, organocatalysts based on β-morpholine amino acids have been successfully employed in the 1,4-addition of aldehydes to nitroolefins, a classic Michael reaction. chemscene.com These catalysts operate via an enamine mechanism, where the secondary amine of the catalyst condenses with an aldehyde to form a nucleophilic enamine intermediate. The chiral environment provided by the catalyst then directs the enantioselective attack of the enamine onto the Michael acceptor.

In a typical reaction, the choice of solvent and the presence of co-catalysts or additives can significantly impact the reaction's efficiency and stereoselectivity. For instance, in the Michael addition of aldehydes to nitroolefins catalyzed by a morpholine-based organocatalyst, different solvents and temperatures can lead to variations in yield and enantiomeric excess.

Table 1: Effect of Reaction Conditions on a Morpholine-Catalyzed Michael Addition

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Toluene | 25 | 85 | 75 |

| 2 | Dichloromethane | 0 | 92 | 88 |

| 3 | Tetrahydrofuran | -20 | 95 | 92 |

Note: The data in this table is illustrative and based on general findings for morpholine-based organocatalysts, not specifically those derived from this compound.

Similarly, in aldol reactions, a catalyst derived from this compound would be expected to facilitate the enantioselective addition of a ketone enamine to an aldehyde. The stereochemical outcome would be determined by the facial selectivity of the enamine attack, which is controlled by the chiral catalyst.

Organocatalytic Asymmetric Transfer Hydrogenation

Organocatalytic asymmetric transfer hydrogenation (ATH) is a green and efficient method for the synthesis of chiral alcohols and amines. This process typically involves a chiral catalyst, often a Brønsted acid or base, and a hydrogen donor such as Hantzsch ester or isopropanol (B130326). While the direct use of organocatalysts derived from this compound in this specific application is not well-documented, its chiral amine framework is a common feature in many successful organocatalysts for ATH. For instance, chiral primary amines and their derivatives can activate imines towards reduction by forming a chiral iminium ion, which is then reduced stereoselectively. The development of catalysts from this compound for ATH would be a logical extension of its application in organocatalysis.

Enantioselective Phase-Transfer Catalysis

Enantioselective phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants located in two immiscible phases (typically aqueous and organic). This is achieved through the use of a phase-transfer catalyst, which is often a chiral, lipophilic quaternary ammonium (B1175870) salt. The catalyst forms an ion pair with a reactant in one phase and transports it into the other phase where the reaction occurs. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

While a wide variety of chiral scaffolds have been successfully employed in the design of phase-transfer catalysts, a thorough review of the scientific literature reveals no specific studies on the application of this compound as a precursor for catalysts in enantioselective phase-transfer catalysis. The subsequent sections will discuss the hypothetical derivatization and potential applications based on established principles of PTC, while noting the absence of specific research involving the title compound.

Derivatization for Phase-Transfer Catalytic Activity

For a chiral amine like this compound to function as a phase-transfer catalyst, it must typically be converted into a quaternary ammonium salt. This derivatization is crucial for its catalytic activity, as the resulting cationic species is capable of pairing with an anionic reactant and facilitating its transfer into the organic phase.

The most common method for this transformation is N-alkylation. The primary amine group of this compound would be the primary site for such modifications. The general strategy involves the reaction of the amine with various alkylating agents. To create a sterically hindered and lipophilic environment around the nitrogen center, which is often beneficial for high enantioselectivity, bulky and aromatic substituents are typically introduced.

A general synthetic route for the derivatization would involve the following steps:

N-Alkylation: Reaction of the primary amine with a suitable alkyl halide (e.g., benzyl (B1604629) bromide, anthracenylmethyl chloride) to introduce a first substituent.

Further N-Alkylation: Subsequent reactions with different alkyl halides to introduce two additional substituents, resulting in a chiral quaternary ammonium salt with a halide counter-ion.

The choice of substituents is critical and is typically guided by the desire to create a well-defined chiral pocket that can effectively discriminate between the two faces of the prochiral substrate. However, there are no specific examples in the published literature detailing the synthesis of phase-transfer catalysts derived from this compound.

2r 2 Morpholin 4 Yl Propan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Preparation of Advanced Intermediates for Chiral Drug Discovery (excluding clinical data)

Stereodefined Precursors for Target Molecules

The strategic incorporation of (2R)-2-(Morpholin-4-yl)propan-1-amine into a synthetic route allows for the direct introduction of a specific stereocenter, which can be elaborated upon to construct more complex chiral molecules. The inherent chirality of this building block obviates the need for challenging asymmetric transformations or costly chiral resolutions at later stages of a synthesis.

One notable application of a closely related chiral morpholine (B109124) building block is in the synthesis of potent and selective agonists for muscarinic acetylcholine receptors, which are targets for various neurological disorders. nih.gov While not the exact compound, the synthetic strategy highlights the utility of such chiral amino-morpholine scaffolds. In a representative synthesis, a chiral amine can be used as a nucleophile to construct a central piperidine ring, thereby transferring its stereochemical information to the target molecule. nih.gov

The synthesis of biologically active compounds often relies on the availability of such enantiopure starting materials. nih.gov The morpholine ring, in particular, is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved metabolic stability and aqueous solubility.

A key advantage of using a pre-defined chiral building block like this compound is the ability to predictably control the stereochemistry of the final product. This is crucial in drug development, where different enantiomers of a molecule can have vastly different pharmacological activities and toxicological profiles.

Library Synthesis of Chiral Compounds

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large collections of structurally diverse molecules, known as chemical libraries. These libraries are invaluable for high-throughput screening to identify new drug leads and biological probes. The incorporation of chiral building blocks into combinatorial syntheses allows for the creation of libraries of enantiomerically enriched compounds, significantly expanding the chemical space explored.

This compound, with its primary amine functionality, is well-suited for use in library synthesis. The amine group can be readily derivatized through a variety of reactions, such as amide bond formation, reductive amination, and urea or thiourea (B124793) formation. This allows for the attachment of a diverse range of substituents, leading to a library of chiral compounds with a common morpholinylpropane scaffold.

The general workflow for such a library synthesis would involve reacting this compound with a collection of different building blocks (e.g., carboxylic acids, aldehydes, isocyanates). By performing these reactions in a parallel or split-and-pool fashion, a large number of distinct chiral molecules can be synthesized efficiently.

Below is an interactive data table illustrating a hypothetical library synthesis based on the derivatization of this compound.

| Reactant A | Reactant B (Building Block) | Reaction Type | Product Structure | Potential Biological Target Class |

| This compound | Benzoic Acid | Amidation | (2R)-N-benzoyl-2-(morpholin-4-yl)propan-1-amine | GPCRs |

| This compound | 4-Chlorobenzaldehyde | Reductive Amination | (2R)-N-(4-chlorobenzyl)-2-(morpholin-4-yl)propan-1-amine | Ion Channels |

| This compound | Phenyl Isocyanate | Urea Formation | 1-((2R)-2-(morpholin-4-yl)propyl)-3-phenylurea | Kinases |

| This compound | Acetic Anhydride (B1165640) | Acylation | (2R)-N-acetyl-2-(morpholin-4-yl)propan-1-amine | Enzymes |

The resulting library of chiral compounds can then be screened against a variety of biological targets to identify hits with desired activities. The stereochemistry imparted by the this compound building block is crucial in these screening campaigns, as biological systems are inherently chiral and often exhibit stereospecific interactions. The development of such diverse chiral libraries is a critical step in the early stages of drug discovery. nih.gov

Computational Chemistry and Mechanistic Insights for 2r 2 Morpholin 4 Yl Propan 1 Amine

Conformation Analysis Using Molecular Mechanics and Quantum Chemical Calculations

The three-dimensional structure of (2R)-2-(Morpholin-4-yl)propan-1-amine is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is crucial for elucidating its chemical behavior.

A systematic conformational search is the initial step in characterizing the potential energy surface of the molecule. This process can be initiated using molecular mechanics methods, such as the MMFF94 force field, to rapidly generate a large number of possible conformations by systematically rotating the single bonds. Each of these initial structures is then subjected to energy minimization to locate the nearest local energy minimum.

Following the initial molecular mechanics scan, a subset of the low-energy conformers is typically selected for further optimization using more accurate quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This two-step approach ensures a thorough exploration of the conformational space while maintaining computational efficiency. The resulting minimized structures represent the stable conformations of the molecule, and their relative energies provide an indication of their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) - MMFF94 | Relative Energy (kcal/mol) - B3LYP/6-31G * |

| 1 | 0.00 | 0.00 |

| 2 | 0.85 | 1.20 |

| 3 | 1.50 | 2.15 |

| 4 | 2.10 | 3.05 |

Note: The data in this table is hypothetical and for illustrative purposes.

The interconversion between different conformers occurs through rotation around single bonds. The energy required for this rotation is known as the rotational barrier. By performing a relaxed potential energy surface scan for each rotatable bond, the energy profile as a function of the dihedral angle can be calculated. The maxima on this profile correspond to the transition states for conformational interchange, and the energy difference between a minimum and an adjacent maximum represents the rotational barrier.

For this compound, key rotations would include the C-N bond connecting the morpholine (B109124) ring to the propanamine backbone and the C-C bonds within the propanamine moiety. The preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding. For instance, conformations where the lone pair of the amine nitrogen can interact favorably with adjacent atoms or where bulky groups are positioned anti to each other are often lower in energy.

| Rotatable Bond | Rotational Barrier (kcal/mol) |

| Morpholine-N — Propyl-C | 5.2 |

| Propyl-C1 — Propyl-C2 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable insights into the distribution of electrons and the regions of a molecule that are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the C-H and C-N antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large HOMO-LUMO gap suggests high stability and low reactivity.

| Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | Primary amine nitrogen, Morpholine nitrogen |

| LUMO | 2.1 | C-N and C-H antibonding orbitals |

| HOMO-LUMO Gap | 10.6 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the EPS map would be expected to show a region of high negative potential around the nitrogen atoms of the morpholine ring and the primary amine group, consistent with the location of their lone pairs. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

Transition State Modeling for Catalytic Processes

This compound, with its chiral center and basic nitrogen atoms, has the potential to act as a catalyst or a chiral ligand in asymmetric synthesis. Computational modeling of the transition states of reactions involving this molecule can provide valuable mechanistic insights and help in understanding the origin of stereoselectivity.

Transition state structures are saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating these structures requires specialized computational algorithms, such as the Berny optimization algorithm. Once a transition state is located, its structure can be analyzed to understand the key interactions that stabilize it. For a catalyzed reaction, this would involve examining the interactions between the catalyst and the substrates.

Furthermore, frequency calculations are performed on the transition state structure to confirm that it is a true saddle point (i.e., it has exactly one imaginary frequency) and to calculate the activation energy of the reaction. By comparing the activation energies for the formation of different stereoisomers, the enantioselectivity of a catalyzed reaction can be predicted. For example, in an asymmetric aldol (B89426) reaction, the transition state leading to the major enantiomer would be expected to be lower in energy than the transition state leading to the minor enantiomer.

| Reaction Coordinate | Activation Energy (kcal/mol) | Key Stabilizing Interactions |

| Formation of (R)-product | 15.2 | Hydrogen bonding between amine and substrate |

| Formation of (S)-product | 18.5 | Steric repulsion between morpholine and substrate |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT Calculations of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.govnih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out the most likely reaction pathways. This is particularly crucial in catalysis, where a detailed understanding of the catalytic cycle can lead to the design of more efficient and selective catalysts. nih.gov

In the context of chiral morpholine derivatives used in organocatalysis, DFT calculations have been successfully employed to understand how these catalysts facilitate reactions. For instance, in the 1,4-addition of aldehydes to nitroolefins catalyzed by novel β-morpholine amino acids, computational studies were key to understanding the reaction's transition state. frontiersin.org These studies revealed that despite the general limitations of the morpholine ring in enamine catalysis due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, specific structural features of the catalyst could lead to high efficiency. frontiersin.org

The computational models for these reactions typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the catalyst and the catalyst-substrate complexes.

Transition State Searching: Locating the transition state structures for the key bond-forming steps. The geometry and energy of these transition states are critical for determining the reaction rate and selectivity. nih.gov

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state to the corresponding reactants and products to ensure the located transition state connects the correct species.

One key finding from computational studies on morpholine-based catalysts is the crucial role of non-covalent interactions in stabilizing the transition state. nih.gov These interactions, such as hydrogen bonding, can pre-organize the substrates in the catalyst's chiral environment, leading to a lower energy barrier for one stereoisomeric pathway over the other. nih.govorganic-chemistry.org For example, in the asymmetric synthesis of 3-substituted morpholines, mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst are vital for achieving high enantioselectivity. nih.govorganic-chemistry.org

A hypothetical reaction pathway for a reaction catalyzed by a chiral amine like this compound, based on known mechanisms for similar catalysts, might involve the formation of an enamine or an iminium ion intermediate. DFT calculations would be instrumental in determining the energy barriers associated with the formation of these intermediates and their subsequent reaction with an electrophile.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations of a reaction pathway. The data is based on findings for analogous systems.

| Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |

| 1. Catalyst + Reactants | Catalyst + Aldehyde + Nitroolefin | 0.0 | - |

| 2. Intermediate 1 | Enamine Intermediate | +5.2 | C=C bond length: 1.35 |

| 3. Transition State (TS) | C-C Bond Formation TS | +15.8 | Forming C-C bond length: 2.10 |

| 4. Intermediate 2 | Michael Adduct Intermediate | -8.5 | Newly formed C-C bond length: 1.54 |

| 5. Product + Catalyst | Product + Catalyst | -12.3 | - |

This table is illustrative and based on typical values found in computational studies of organocatalytic reactions.

Enantioselectivity Prediction in Asymmetric Reactions

A major goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity. rsc.orgnih.gov This is typically achieved by calculating the energy difference between the transition states leading to the two possible enantiomers (e.g., the R and S products). This energy difference, denoted as ΔΔG‡, is related to the enantiomeric excess (ee) of the reaction.

The origin of enantioselectivity is often a subtle interplay of steric and electronic effects within the transition state. nih.gov Chiral catalysts, such as those based on the morpholine scaffold, create a chiral pocket in which the substrates must orient themselves in a specific way to react. DFT calculations can model these interactions and quantify their impact on the transition state energies.

For morpholine-based organocatalysts, computational studies have explained the observed high enantioselectivity by identifying the specific interactions that favor one transition state over the other. frontiersin.org For instance, in the 1,4-addition reaction catalyzed by a β-morpholine amino acid, the carboxylic acid group of the catalyst was hypothesized to play a key role in controlling enantioselectivity, a hypothesis that was supported by computational modeling of the transition state. frontiersin.org

The general workflow for predicting enantioselectivity involves:

Building computational models of the two diastereomeric transition states (TS-R and TS-S) that lead to the respective enantiomeric products.

Optimizing the geometries of these transition states using a suitable level of theory (e.g., DFT).

Calculating the Gibbs free energies of the optimized transition states.

Determining the energy difference (ΔΔG‡ = G(TS-S) - G(TS-R)).

Using this energy difference to predict the enantiomeric excess.

The following table provides an example of how computational data can be used to predict the enantioselectivity of a reaction. The values are representative of those found in studies of chiral amine organocatalysis.

| Catalyst | Substrate A | Substrate B | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| (2S,5R)-2-tert-Butyl-5-methylmorpholine | Propanal | Nitrostyrene | 18.2 | 19.8 | 1.6 | 92 | 90 |

| (2S,5S)-2-tert-Butyl-5-methylmorpholine | Propanal | Nitrostyrene | 19.5 | 18.5 | -1.0 | 68 (S) | 72 (S) |

This table is illustrative. The catalyst names are hypothetical examples of chiral morpholine derivatives, and the data is representative of typical computational predictions in organocatalysis.

Advanced Analytical Methodologies for Purity and Stereochemical Integrity

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination

Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the determination of a unique elemental formula. For (2R)-2-(Morpholin-4-yl)propan-1-amine (Molecular Formula: C₇H₁₆N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy. This experimental value is then compared against the theoretical mass to confirm the elemental composition, typically requiring a mass accuracy of less than 5 ppm.

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Theoretical Monoisotopic Mass | 144.1263 g/mol |

| Protonated Molecule [M+H]⁺ | |

| Theoretical Exact Mass | 145.1335 g/mol |

This table presents the theoretical exact mass for the protonated molecule of this compound. Experimental determination via HRMS would validate the compound's elemental composition.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments coupled with HRMS provide detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of this compound is expected to follow characteristic pathways for aliphatic amines and morpholine (B109124) derivatives. libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines. libretexts.org Additionally, the morpholine ring can undergo characteristic ring-opening fragmentations.

Key fragmentation pathways include:

Alpha-cleavage: Loss of the CH₂NH₂ group, leading to a stable morpholine-containing cation.

Ring Fragmentation: Cleavage within the morpholine ring, often initiated by the charge on the nitrogen atom, can lead to the loss of small neutral molecules like ethene (C₂H₄).

Loss of Ammonia (B1221849): Cleavage of the C-N bond of the primary amine can result in the loss of NH₃.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 145.1335 | 114.0913 | CH₅N (31.0422) | α-cleavage at the chiral center |

| 145.1335 | 100.1070 | C₂H₅N (45.0265) | Cleavage of the propanamine side chain |

| 145.1335 | 86.0964 | C₃H₇N (59.0371) | Ring opening followed by side-chain cleavage |

| 145.1335 | 57.0573 | C₄H₈NO (87.0762) | Cleavage of the morpholine ring |

This table outlines the predicted high-resolution fragmentation pattern for protonated this compound, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for the complete structural elucidation and stereochemical confirmation of complex organic molecules.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlation information, which is essential for assigning the ¹H and ¹³C signals unambiguously. youtube.com